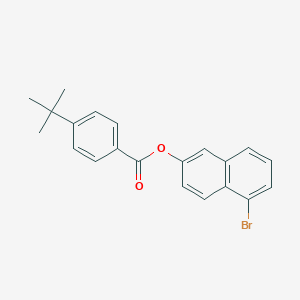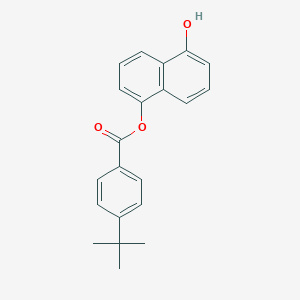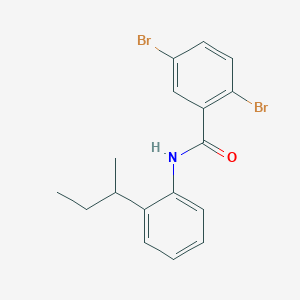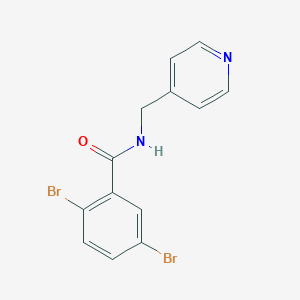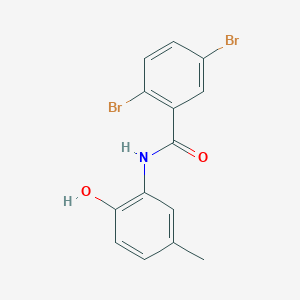![molecular formula C26H18O3 B290664 4-Benzoylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290664.png)
4-Benzoylphenyl [1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoylphenyl [1,1'-biphenyl]-4-carboxylate is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents such as chloroform, ethyl acetate, and acetone.
Scientific Research Applications
4-Benzoylphenyl [1,1'-biphenyl]-4-carboxylate has various scientific research applications. It has been used as a building block in the synthesis of novel organic materials such as liquid crystals, polymers, and dendrimers. It has also been used as a fluorescent probe for the detection of metal ions in solution. Additionally, it has been investigated for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 4-Benzoylphenyl [1,1'-biphenyl]-4-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in cell division and proliferation. It may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-Benzoylphenyl [1,1'-biphenyl]-4-carboxylate has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties and may reduce the production of pro-inflammatory cytokines. It may also have antioxidant properties and scavenge free radicals. Additionally, it has been shown to have neuroprotective effects and may protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-Benzoylphenyl [1,1'-biphenyl]-4-carboxylate in lab experiments is its ease of synthesis. It can be synthesized using relatively simple and inexpensive methods. Additionally, it has a high yield and purity. However, one of the limitations is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-Benzoylphenyl [1,1'-biphenyl]-4-carboxylate. One direction is the investigation of its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in vivo. Another direction is the development of novel organic materials using 4-Benzoylphenyl [1,1'-biphenyl]-4-carboxylate as a building block. Additionally, its potential use as a fluorescent probe for the detection of metal ions in solution could be further explored. Finally, the development of methods to improve its solubility in water could expand its use in lab experiments.
Conclusion:
In conclusion, 4-Benzoylphenyl [1,1'-biphenyl]-4-carboxylate is a versatile chemical compound with various scientific research applications. Its ease of synthesis and potential as an anti-cancer agent, fluorescent probe, and building block for novel organic materials make it an attractive target for further research. However, its low solubility in water may limit its use in certain experiments. Further studies are needed to fully understand its mechanism of action and potential benefits.
Synthesis Methods
The synthesis of 4-Benzoylphenyl [1,1'-biphenyl]-4-carboxylate can be achieved through various methods. One of the most common methods is the Friedel-Crafts acylation reaction. In this reaction, benzoyl chloride is reacted with 1,1'-biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction yields 4-Benzoylphenyl [1,1'-biphenyl]-4-carboxylic acid, which is then converted to the ester form using a dehydrating agent such as thionyl chloride. The ester is then purified through recrystallization to obtain 4-Benzoylphenyl [1,1'-biphenyl]-4-carboxylate.
properties
Molecular Formula |
C26H18O3 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(4-benzoylphenyl) 4-phenylbenzoate |
InChI |
InChI=1S/C26H18O3/c27-25(21-9-5-2-6-10-21)22-15-17-24(18-16-22)29-26(28)23-13-11-20(12-14-23)19-7-3-1-4-8-19/h1-18H |
InChI Key |
RSHOHECVSOZTSH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



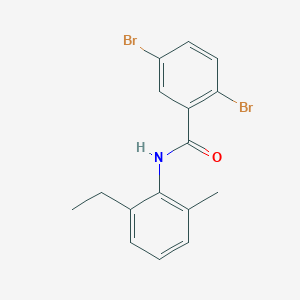
![Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate](/img/structure/B290585.png)
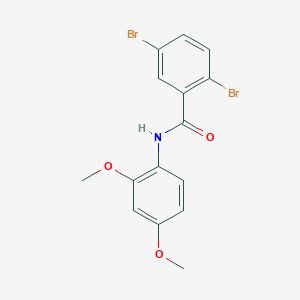
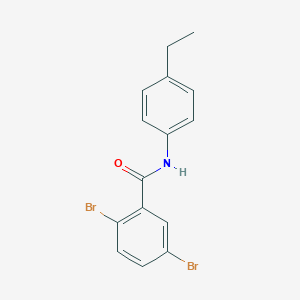
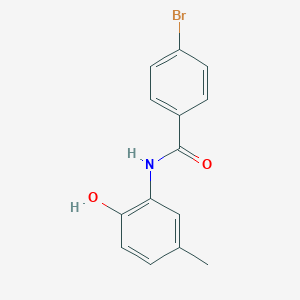
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate](/img/structure/B290589.png)
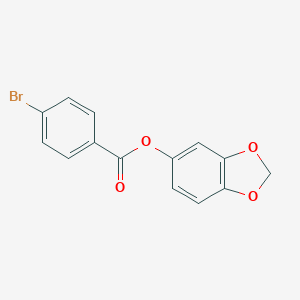
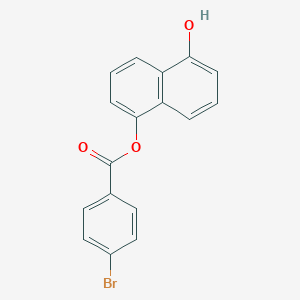
![4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate](/img/structure/B290594.png)
